molecular formula C29H38O4 B1209773 Acnistin B CAS No. 157998-91-9

Acnistin B

Cat. No.: B1209773
CAS No.: 157998-91-9
M. Wt: 450.6 g/mol
InChI Key: PUUBDLMPBUSJAL-GPGMWLRRSA-N
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Description

Acnistin B is a natural product found in Dunalia solanacea with data available.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Acnistin B from natural sources, and how do solvent systems impact yield and purity?

  • Methodological Guidance : Use chromatographic techniques (e.g., HPLC, TLC) with polar solvents (e.g., methanol-water gradients) for initial isolation, followed by crystallization for purification. Validate purity via NMR (>95% purity) and HPLC-MS .
  • Data Considerations : Compare extraction yields across solvent systems (e.g., ethanol vs. ethyl acetate) and document retention times in supplementary materials .

Q. Which analytical techniques are recommended for structural characterization of this compound, and how can spectral contradictions be addressed?

  • Methodological Guidance : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for backbone elucidation and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Address discrepancies (e.g., NOESY vs. ROESY conflicts) by cross-referencing with X-ray crystallography or computational modeling .
  • Data Considerations : Publish raw spectral data in supplementary files to enable peer validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

  • Methodological Guidance : Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent-only negative controls. Replicate experiments in triplicate to account for plate variability .
  • Data Considerations : Report IC₅₀ values with confidence intervals and raw dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Guidance : Conduct meta-analysis of existing literature, focusing on variables such as cell line origin (e.g., HeLa vs. MCF-7), assay duration, and compound stability. Perform equivalence testing with standardized protocols .
  • Data Considerations : Use funnel plots to assess publication bias and heterogeneity metrics (e.g., I² statistic) .

Q. What experimental designs optimize the study of this compound’s mechanism of action while minimizing off-target effects?

  • Methodological Guidance : Employ CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., kinase X), paired with proteomic profiling (LC-MS/MS) to identify binding partners. Use isogenic cell lines to control for genetic drift .
  • Data Considerations : Validate target engagement via thermal shift assays (TSA) and publish raw proteomics datasets in public repositories .

Q. How should researchers design dose-escalation studies for in vivo toxicity profiling of this compound?

  • Methodological Guidance : Follow OECD Guideline 423 for acute oral toxicity, using staggered dosing (e.g., 5, 50, 300 mg/kg) in murine models. Include histopathology and serum biochemistry (ALT, AST, creatinine) endpoints .
  • Data Considerations : Apply Bayesian statistical models to estimate LD₅₀ and NOAEL with probabilistic uncertainty intervals .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Guidance : Standardize reaction conditions (e.g., temperature, catalyst purity) and implement QC checkpoints (e.g., mid-reaction HPLC monitoring). Use DOE (Design of Experiments) to identify critical process parameters .
  • Data Considerations : Publish batch records and QC chromatograms in supplementary materials for peer audit .

Q. Methodological Frameworks for Data Interpretation

Q. How can researchers validate the specificity of this compound’s interaction with a proposed molecular target?

  • Guidance : Use orthogonal assays:

  • Biochemical: Surface plasmon resonance (SPR) for binding affinity (KD).
  • Cellular: siRNA knockdown followed by rescue experiments.
  • Computational: Molecular docking with mutagenesis validation .
    • Data Standards : Report SPR sensorgrams and docking scores with error margins .

Q. What statistical approaches are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

  • Guidance : Apply mixed-effects models to account for repeated measures and individual variability. Use Kaplan-Meier survival analysis for toxicity endpoints .
  • Data Standards : Share raw datasets and R/Python scripts for reproducibility .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Guidance : Investigate bioavailability factors (e.g., plasma protein binding, metabolic stability via microsomal assays). Use PK/PD modeling to bridge in vitro-in vivo gaps .
  • Documentation : Publish HPLC traces of plasma stability tests and modeling parameters .

Q. What peer-review criteria ensure rigorous reporting of this compound research?

  • Guidance : Adhere to ARRIVE 2.0 guidelines for in vivo studies and MIAME standards for omics data. Disclose all conflicts of interest and funding sources .

Properties

CAS No.

157998-91-9

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

IUPAC Name

(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1

InChI Key

PUUBDLMPBUSJAL-GPGMWLRRSA-N

SMILES

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C

Canonical SMILES

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C

Synonyms

acnistin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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